molecular formula C14H20ClFN2O2 B8026244 Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride

Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride

Cat. No.: B8026244
M. Wt: 302.77 g/mol
InChI Key: LVJYQWXXIOGOIH-UHFFFAOYSA-N
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Description

Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C14H20ClFN2O2 and a molecular weight of 302.77 g/mol . This compound is characterized by the presence of a benzyl group, a fluorinated azepane ring, and a carbamate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 5-fluoroazepane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceutical products .

Mechanism of Action

The mechanism of action of Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The fluorinated azepane ring plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride is unique due to the presence of the fluorine atom in the azepane ring. This fluorine substitution enhances the compound’s chemical stability and biological activity compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

benzyl N-(5-fluoroazepan-4-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2.ClH/c15-12-6-8-16-9-7-13(12)17-14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,16H,6-10H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJYQWXXIOGOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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